N-(4-chlorobenzyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl and a 4-methoxyphenyl group attached to the triazole ring, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click reaction between an azide and an alkyne. For example, 4-azidoanisole can react with an alkyne derivative to form the triazole ring.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole intermediate with a suitable amine, such as 4-chloroaniline, in the presence of a coupling agent like carbonyldiimidazole (CDI).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. For example, it may inhibit fungal cytochrome P450 enzymes, leading to antifungal effects. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.
Comparison with Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Rufinamide: An antiepileptic drug with a triazole ring.
Comparison: N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Unlike fluconazole and voriconazole, which are primarily used as antifungal agents, this compound has broader applications, including potential anticancer and antimicrobial properties. Its unique structure allows for diverse interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C17H15ClN4O2 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H15ClN4O2/c1-24-15-8-6-14(7-9-15)22-11-16(20-21-22)17(23)19-10-12-2-4-13(18)5-3-12/h2-9,11H,10H2,1H3,(H,19,23) |
InChI Key |
MPKJHNOEZPBNNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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